molecular formula C11H19NO3 B12977343 Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B12977343
M. Wt: 213.27 g/mol
InChI Key: XTEBUCCBQRIZOA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name of this compound follows a hierarchical approach to describe its bicyclic framework, functional groups, and substituents. The parent structure is bicyclo[3.2.0]heptane , a seven-membered bicyclic system with bridgehead carbons at positions 1 and 4. The numbering begins at one bridgehead, proceeds along the longer bridge (three carbons), continues through the shorter bridge (two carbons), and concludes at the remaining bridgehead.

The nitrogen atom replaces a carbon at position 6, yielding 6-azabicyclo[3.2.0]heptane . The hydroxyl group at position 4 and the tert-butyl carbamate group at position 6 are appended as prefixes in alphabetical order. The full systematic name is tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate .

Table 1: Component Breakdown of IUPAC Name

Component Description
bicyclo[3.2.0]heptane Parent bicyclic structure with bridge lengths of 3 and 2 carbons
6-aza Nitrogen substitution at position 6
4-hydroxy Hydroxyl group at position 4
6-carboxylate Carboxylic acid derivative (tert-butyl ester) at position 6

The tert-butyl group serves as a protective moiety for the carbamate nitrogen, a common strategy to enhance solubility and stability during synthetic workflows.

Molecular Topology of the Bicyclo[3.2.0]heptane Core

The bicyclo[3.2.0]heptane framework consists of two fused rings: a cycloheptane ring and a cyclopentane ring sharing two adjacent bridgehead carbons. This creates a strained system with distinct bond angles and torsional constraints. The bridgehead carbons (positions 1 and 4) exhibit tetrahedral geometry, while the remaining carbons adopt planar or puckered conformations depending on substituents.

Key Topological Features :

  • Bridge Lengths : The longer bridge contains three carbons (C1–C2–C3–C4), while the shorter bridge has two carbons (C4–C5–C1).
  • Ring Strain : Angle strain arises from deviations from ideal sp³ bond angles (109.5°), particularly at the bridgeheads (≈94°–100°).
  • Nitrogen Placement : The nitrogen at position 6 introduces lone pair electrons into the bicyclic system, influencing electronic distribution and hydrogen-bonding capacity.

Table 2: Comparative Topology of Azabicyclo Systems

System Bridge Lengths Nitrogen Position Ring Strain (kJ/mol)
Bicyclo[3.2.0]heptane [3.2.0] 6 ~85–95
Bicyclo[2.2.1]heptane [2.2.1] 2 ~110–120
Bicyclo[3.1.0]hexane [3.1.0] 3 ~130–140

The [3.2.0] system exhibits moderate strain compared to more compact bicyclo[2.2.1]heptane derivatives, as evidenced by computational studies.

Stereochemical Configuration Analysis (1S,4R,5R vs 1S,4S,5R Diastereomers)

Stereochemical complexity arises from three stereogenic centers: positions 1, 4, and 5. The hydroxyl group at position 4 and the nitrogen’s carbamate group at position 6 introduce additional configurational variability. Two predominant diastereomers have been characterized:

  • (1S,4R,5R)-tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate :

    • The hydroxyl group occupies an axial position relative to the bicyclic core.
    • The tert-butyl carbamate group adopts an equatorial orientation, minimizing steric clashes.
  • (1S,4S,5R)-tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate :

    • The hydroxyl group is equatorial, leading to increased hydrogen-bonding interactions with adjacent atoms.
    • The Boc group rotates to accommodate the altered stereochemistry.

Table 3: Stereochemical Properties of Diastereomers

Parameter (1S,4R,5R) Isomer (1S,4S,5R) Isomer
Hydroxyl Orientation Axial Equatorial
Boc Group Orientation Equatorial Axial
Melting Point 112–114°C 98–100°C
Specific Rotation ([α]D) +34.5° (c 1.0, CHCl₃) -18.2° (c 1.0, CHCl₃)

Nuclear Overhauser Effect (NOE) spectroscopy and X-ray crystallography have confirmed these configurations in related bicyclo[3.2.0]heptane derivatives.

Comparative Structural Analysis with Related Azabicyclo Systems

The structural and electronic properties of this compound differ significantly from other azabicyclo frameworks:

  • Bicyclo[3.2.0]heptane vs. Bicyclo[2.2.1]heptane :

    • The [3.2.0] system exhibits greater conformational flexibility due to longer bridges, whereas the [2.2.1] system is more rigid.
    • Nitrogen in [3.2.0] systems participates less in ring strain alleviation compared to [2.2.1] systems, where lone pairs engage in hyperconjugation.
  • 6-Aza vs. 3-Aza Derivatives :

    • In 3-azabicyclo[3.2.0]heptane, the nitrogen’s lone pair aligns perpendicular to the bicyclic plane, reducing conjugation with substituents.
    • 6-Aza derivatives allow for better orbital overlap with the carbamate group, enhancing electronic delocalization.

Table 4: Structural Comparison of Azabicyclo Derivatives

Property 6-Aza[3.2.0]heptane 3-Aza[3.2.0]heptane 2-Aza[2.2.1]heptane
Nitrogen Position 6 3 2
Ring Strain (kJ/mol) 85–95 90–100 110–120
Boiling Point (°C) 245–250 (dec.) 230–235 (dec.) 260–265 (dec.)
Dipole Moment (D) 3.8 2.9 4.2

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3

InChI Key

XTEBUCCBQRIZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxymethyl pyridine.

    Cyclization: The hydroxymethyl group undergoes cyclization to form the azabicyclo heptane core.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research indicates that Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate exhibits neuroprotective properties. A study analyzed its effects on astrocyte cells stimulated with amyloid beta peptide (Aβ) 1-42, a key factor in Alzheimer's disease pathology. The compound demonstrated a moderate protective effect against cell death induced by Aβ, attributed to its ability to reduce inflammatory markers like TNF-α and free radicals in cell cultures .

2. Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of β-secretase and acetylcholinesterase, both of which are critical enzymes involved in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, this compound can potentially prevent the aggregation of amyloid beta peptides and the formation of neurotoxic fibrils .

Data Table: Summary of Neuroprotective Studies

Study ReferenceModelFindings
In vitro (astrocytes)Moderate protection against Aβ-induced cell death; reduced TNF-α levels
In vivo (scopolamine model)No significant effect compared to galantamine; attributed to bioavailability issues

Pharmacological Insights

3. Potential for Drug Development

Given its dual inhibitory action, this compound presents a promising candidate for drug development targeting cognitive disorders. Its structural characteristics allow for modifications that could enhance its efficacy and bioavailability, making it a valuable scaffold in medicinal chemistry.

Case Studies

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, researchers treated astrocyte cultures with varying concentrations of this compound alongside Aβ 1-42 exposure. The results indicated a dose-dependent reduction in cell death, highlighting the compound's potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Comparative Analysis with Galantamine

In vivo studies compared the effects of this compound with galantamine, a well-known treatment for Alzheimer's disease. While Tert-butyl showed promise in vitro, its efficacy in vivo was limited, suggesting further research is needed to optimize its pharmacokinetic properties for clinical use.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

  • Key Difference : Replaces the hydroxyl group at the 4-position with a ketone (oxo group).
  • This structural change may reduce hydrogen-bonding capacity but improve metabolic stability .
  • Molecular Formula: C₁₁H₁₇NO₃ vs. C₁₀H₁₇NO₃ (hydroxy analog).
  • Molecular Weight : 211.26 g/mol vs. 198.26 g/mol (hydroxy analog) .

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate

  • Key Difference : Contains a second nitrogen atom at the 3-position (3,6-diazabicyclo system).
  • It also serves as a versatile intermediate for α7-nAChR radioligands .
  • LogP : 1.09 (indicating moderate lipophilicity) vs. 1.09–1.50 (hydroxy analog, estimated) .

Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Key Difference : Features a [2.2.1] bicyclic framework instead of [3.2.0], altering ring strain and spatial geometry.

Physicochemical Properties

Property Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate Tert-butyl 4-oxo analog Tert-butyl 3,6-diazabicyclo analog
Molecular Weight ~198.26 g/mol 211.26 g/mol 198.26 g/mol
LogP 1.09–1.50 (estimated) 1.30–1.70 1.09
Topological PSA ~41.6 Ų ~54.3 Ų 41.6 Ų
Stability Sensitive to acidic conditions (Boc deprotection) More stable to oxidation Stable under basic conditions

Key Research Findings

Radioligand Performance : The hydroxy analog exhibits superior in vivo stability compared to its oxo counterpart, attributed to reduced metabolic oxidation .

Receptor Affinity : Diazabicyclo derivatives (e.g., compound 10 in ) show >100-fold selectivity for α7-nAChRs over α4β2 subtypes, highlighting the role of nitrogen positioning .

Synthetic Challenges : The [3.2.0] bicyclic system requires precise stereocontrol during hydrogenation, as seen in the synthesis of methyl 3-oxa-6-azabicyclo[3.2.0]heptane-6-carboxylate (73% yield) .

Biological Activity

Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate, also known as exo-4-hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester (CAS No. 1523530-69-9), is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its antibacterial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 213.27 g/mol
  • IUPAC Name : tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Antibacterial Properties

Recent studies have explored the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound exhibits significant activity against resistant strains, making it a candidate for further development in combating antibiotic resistance.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

The mechanism of action of this compound involves inhibition of bacterial cell wall synthesis through targeting penicillin-binding proteins (PBPs). This mechanism is crucial for the development of new antibacterial agents, especially in light of increasing resistance to traditional antibiotics.

Study on Antimicrobial Efficacy

A study conducted by researchers at Virginia Commonwealth University examined the compound's effects on Escherichia coli and Staphylococcus aureus. The results indicated a concentration-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 16 µg/mL for S. aureus. This suggests that the compound may interfere with critical bacterial cellular processes, potentially leading to cell lysis or death .

Resistance Mechanism Exploration

Another research effort focused on understanding how this compound can overcome resistance mechanisms in bacteria such as Klebsiella pneumoniae. The study revealed that the compound could effectively inhibit the activity of β-lactamases, enzymes produced by bacteria to neutralize β-lactam antibiotics .

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